molecular formula C10H14N4O2 B3050669 Theophylline, n-propyl derivative CAS No. 27760-74-3

Theophylline, n-propyl derivative

Cat. No.: B3050669
CAS No.: 27760-74-3
M. Wt: 222.24 g/mol
InChI Key: HGFWMGARSDHJFP-UHFFFAOYSA-N
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Description

Theophylline, n-propyl derivative is a compound derived from theophylline . Theophylline is a methylxanthine compound known for its bronchodilator, anti-inflammatory, and immunomodulatory effects . The n-propyl derivative of theophylline is a specific variant of this compound .


Synthesis Analysis

Theophylline derivatives can be synthesized starting from theophylline and 8-R-theophyllines (R=Br, NO2, pyrrolidinyl, piperidinyl, morpholinyl, imidazolyl) that are reacted with 4-(2,3-epoxy-propyloxy)-acetanilide . Another approach involves linking theophylline with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .


Molecular Structure Analysis

This compound has a molecular formula of C10H14N4O2 and a molecular weight of 222.2438 . Theophylline itself is a methylxanthine derivative with a structure that allows for various modifications, leading to a range of derivatives including the n-propyl variant .


Chemical Reactions Analysis

Theophylline and its derivatives undergo various chemical reactions. For instance, theophylline can be linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives . Theophylline and its metabolites can also be analyzed using ultra-performance liquid chromatography-tandem mass spectrometry .

Mechanism of Action

Target of Action

The primary target of theophylline, and by extension its n-propyl derivative, is the phosphodiesterase enzyme . Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle . It also acts as an adenosine receptor blocker . Theophylline has been found to exhibit robust binding affinity to CviR in C. violaceum and RhlR in P. aeruginosa, key participants in the QS-mediated biofilm pathways .

Mode of Action

Theophylline’s mode of action involves bronchodilation and suppression of the response of the airways to stimuli . This is achieved through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP . Theophylline also antagonizes adenosine receptors .

Biochemical Pathways

Theophylline affects several biochemical pathways. It inhibits phosphodiesterase, leading to an increase in cyclic AMP, which results in relaxation of bronchial smooth muscle . Theophylline also exhibits anti-QS activity and inhibits biofilm formation in C. violaceum and P. aeruginosa .

Pharmacokinetics

Theophylline is well absorbed when taken orally as a rapid-release tablet or when administered as a liquid solution . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

The primary result of theophylline’s action is the relief of symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases, such as emphysema and chronic bronchitis . It achieves this through its bronchodilatory action and suppression of the response of the airways to stimuli .

Action Environment

The action of theophylline can be influenced by various environmental factors. For instance, low-carbohydrate and high-protein diet, active and passive smoking are associated with a significant increase in theophylline clearance . Additionally, certain conditions such as obesity, smoking habit, diet, and the presence of diseases like hepatic cirrhosis, acute pulmonary edema, cor pulmonale, and viral respiratory infection can influence theophylline clearance .

Future Directions

Theophylline and its derivatives, including the n-propyl variant, hold potential for future research and development. They have been studied for their potential bronchodilator and antibacterial activities . Additionally, some theophylline derivatives have shown promising antitumor activity, suggesting potential for future cancer treatment research .

Biochemical Analysis

Biochemical Properties

Theophylline, n-propyl derivative, plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit phosphodiesterase enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This inhibition results in the relaxation of smooth muscles and bronchodilation. Additionally, 7-propyltheophylline interacts with adenosine receptors, blocking their action and thereby preventing bronchoconstriction and inflammation . The compound also exhibits anti-inflammatory properties by inhibiting the synthesis of leukotrienes and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound, influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). By increasing cAMP levels, 7-propyltheophylline enhances PKA activity, leading to the phosphorylation of target proteins involved in smooth muscle relaxation and anti-inflammatory responses . The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory genes . Furthermore, 7-propyltheophylline impacts cellular metabolism by increasing the rate of lipolysis and glycogenolysis .

Molecular Mechanism

The molecular mechanism of action of this compound, involves several key interactions at the molecular level. The compound binds to and inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which in turn activate PKA and other downstream signaling pathways. Additionally, 7-propyltheophylline acts as an adenosine receptor antagonist, blocking the effects of adenosine on smooth muscle cells and immune cells . This antagonism results in bronchodilation and reduced inflammation. The compound also enhances histone deacetylase (HDAC) activity, leading to decreased acetylation of histones and suppression of inflammatory gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to 7-propyltheophylline can lead to sustained increases in cAMP levels and continued activation of PKA . In vivo studies have demonstrated that the compound maintains its bronchodilatory and anti-inflammatory effects over time, with no significant loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low to moderate doses, the compound exhibits bronchodilatory and anti-inflammatory effects without significant adverse effects . At high doses, 7-propyltheophylline can cause toxic effects such as nausea, vomiting, and central nervous system stimulation . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its pharmacological effects .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The compound undergoes demethylation and hydroxylation reactions, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways of 7-propyltheophylline also involve interactions with cofactors such as NADPH and molecular oxygen . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are mediated by various transporters and binding proteins. The compound is known to bind to plasma proteins such as albumin, which facilitates its transport in the bloodstream . Within cells, 7-propyltheophylline is distributed to various organelles, including the endoplasmic reticulum and mitochondria . The compound’s localization and accumulation in specific cellular compartments can influence its pharmacological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound, plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase enzymes and adenosine receptors . Additionally, 7-propyltheophylline is found in the nucleus, where it modulates the activity of transcription factors and histone deacetylases . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Properties

IUPAC Name

1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFWMGARSDHJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357200
Record name Theophylline, n-propyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27760-74-3
Record name Theophylline, n-propyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

600 g of theophylline (a product of Katayama Kagaku Kogyo K.K.) was dissolved in 180 ml of an aqueous solution containing 263.4 g of potassium hydroxide, and the solution was evaporated to dryness under reduced pressure to prepare a potassium salt of theophylline. The resulting salt was suspended in 3600 ml of dimethylformamide, and 436.5 ml of propyl bromide was added thereto, followed by heating at 90° C. for 8 hours while stirring. Dimethylformamide was removed by distillation under reduced pressure, and to the residue was added 1800 ml of dichloromethane. The mixture was washed three times with 300 ml portions of a 1N potassium hydroxide aqueous solution and then once with 300 ml of water and dried over 54 g of anhydrous magnesium sulfate. The desiccant was removed by filtration, and the mother liquor was dried under reduced pressure and then in vacuo (85° C., 5 hours) to obtain 657 g (yield: 88.8%) of 1,3-dimethyl-7-propylxanthine.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
263.4 g
Type
reactant
Reaction Step Two
Quantity
436.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
3600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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